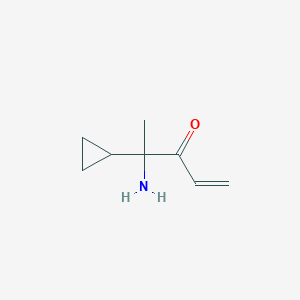
4-Chloro-6-fluoroquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoroquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoroquinolin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by further transformations to introduce the amine group at the 8-position . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-fluoroquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the production of liquid crystals and dyes, as well as in agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoroquinolin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-Chloro-6-fluoroquinolin-8-amine can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Fluoroquinoline: Lacks the chlorine atom at the 4-position, potentially altering its chemical properties and applications.
4-Chloroquinoline: Lacks the fluorine atom, which may reduce its biological activity compared to fluorinated derivatives.
The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-chloro-6-fluoroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDJAVZEYKHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)


![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)




![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)


